6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide
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Overview
Description
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Attachment of the naphthalen-1-yl group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the carboxamide group: This can be done through an amidation reaction using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the chromene core.
Reduction: Reduction reactions might target the carbonyl group in the chromene ring.
Substitution: The chloro group can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4H-chromen-4-one: A simpler chromene derivative with similar core structure.
7-methyl-4H-chromen-4-one: Another chromene derivative with a methyl group.
N-(naphthalen-1-yl)-4H-chromen-4-one: A compound with a naphthalen-1-yl group attached to the chromene core.
Uniqueness
6-chloro-7-methyl-N-(naphthalen-1-yl)-4-oxo-4H-chromene-3-carboxamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H14ClNO3 |
---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
6-chloro-7-methyl-N-naphthalen-1-yl-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H14ClNO3/c1-12-9-19-15(10-17(12)22)20(24)16(11-26-19)21(25)23-18-8-4-6-13-5-2-3-7-14(13)18/h2-11H,1H3,(H,23,25) |
InChI Key |
CTYWUMLREPCVQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C(=CO2)C(=O)NC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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